molecular formula C16H14ClN3O3S2 B2587535 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034413-69-7

3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2587535
CAS No.: 2034413-69-7
M. Wt: 395.88
InChI Key: AMANTUZRQLLLBK-UHFFFAOYSA-N
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Description

3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Applications

The compound 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives have been extensively researched for their potential anticancer activities. These compounds are part of a broader class of 1,3,4-oxadiazoles known for their versatile biological activities. A study highlighted the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, aiming to investigate their anticancer activities. The research revealed that these compounds exhibited moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).

Antimicrobial and Cytotoxic Activities

Further studies on 1,3,4-oxadiazole derivatives have explored their antimicrobial and cytotoxic properties. One such investigation synthesized sulfone-linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, and tested them for antimicrobial activity and cytotoxicity. These compounds showed significant antibacterial activity against Pseudomonas aeruginosa and exhibited appreciable cytotoxic activity on A549 lung carcinoma cells, underscoring their potential as therapeutic agents (Muralikrishna et al., 2012).

Synthesis of Modified Aza Heterocycles

Another facet of research on this compound involves the synthesis of new modified aza heterocycles based on 5-(2-chloro-1-nitroalkyl)-3-phenyl-and 5-(2-chloro-1-nitroalkyl)-3-methyl-1,2,4-oxadiazoles. These studies have led to the formation of derivatives that interact with various substrates, such as piperidine, pyrrolidine, and morpholine, to produce 5-(2-amino-1-nitroalkyl) derivatives, offering insights into the versatility and reactivity of the oxadiazole ring (Tyrkov, 2006).

Antiviral Activities

Research on 1,3,4-oxadiazoles has also extended to antiviral applications. One study synthesized and evaluated derivatives of ethyl nipecotate, including 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, for their antibacterial and anti-enzymatic potential. These compounds showcased an ability to inhibit certain bacterial strains effectively, further highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives in combating viral infections (Nafeesa et al., 2017).

Properties

IUPAC Name

3-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c17-12-4-1-2-6-14(12)25(21,22)20-8-7-11(10-20)15-18-16(23-19-15)13-5-3-9-24-13/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMANTUZRQLLLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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